ethyl 2-[2-({1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate
CAS No.: 877658-99-6
Cat. No.: VC4502129
Molecular Formula: C25H27N3O4S
Molecular Weight: 465.57
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877658-99-6 |
|---|---|
| Molecular Formula | C25H27N3O4S |
| Molecular Weight | 465.57 |
| IUPAC Name | ethyl 2-[[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C25H27N3O4S/c1-2-32-25(31)18-9-3-5-11-20(18)26-23(29)17-33-22-15-28(21-12-6-4-10-19(21)22)16-24(30)27-13-7-8-14-27/h3-6,9-12,15H,2,7-8,13-14,16-17H2,1H3,(H,26,29) |
| Standard InChI Key | OODPDXDOFLIKCO-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architectural Components
The molecule comprises four primary regions:
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1H-Indole Core: A bicyclic aromatic system providing planar rigidity and π-π stacking potential. The indole nitrogen is alkylated with a 2-oxo-2-(pyrrolidin-1-yl)ethyl group, introducing a tertiary amine and ketone functionality .
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Sulfanylacetamide Linker: A –S–CH2–C(O)–NH– bridge connecting the indole C3 position to the benzoate ring. This thioether linkage enhances metabolic stability compared to oxygen-based ethers .
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Ethyl Benzoate Ester: An ortho-substituted benzoic acid ethyl ester, contributing to lipophilicity and serving as a prodrug moiety for potential carboxylic acid active metabolites .
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Pyrrolidinyl Ethyl Ketone: A conformationally constrained tertiary amine system capable of hydrogen bonding and cation-π interactions .
Molecular Properties
Key physicochemical parameters derived from structural analogs and computational models include:
The ortho-substitution on the benzoate introduces steric hindrance, potentially influencing crystal packing and solubility. Comparative analysis with the methyl ester analog (CAS 877659-01-3) shows a 14 g/mol mass increase and marginally higher lipophilicity (ΔXLogP3 ≈ +0.3) .
Synthetic Methodology
Retrosynthetic Analysis
The compound can be dissected into three key synthons:
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1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indole-3-thiol: Prepared via N-alkylation of indole with 2-chloro-1-pyrrolidin-1-ylethanone followed by thiolation at C3 .
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2-(2-Ethoxycarbonylphenylamino)-2-oxoethyl bromide: Generated from ethyl 2-aminobenzoate through bromoacetylation.
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Coupling Strategy: Nucleophilic substitution between the thiol and α-bromoacetamide .
Stepwise Synthesis
A representative synthesis involves four stages:
Stage 1: Indole Alkylation
Indole undergoes N-alkylation with 2-chloro-1-pyrrolidin-1-ylethanone in DMF using K<sub>2</sub>CO<sub>3</sub> as base (12h, 60°C). The product is isolated in 68% yield after column chromatography .
Stage 2: Thiolation at C3
The alkylated indole is treated with Lawesson’s reagent (2.2 equiv) in toluene under reflux, introducing the thiol group (85% yield) .
Stage 3: Bromoacetylation of Ethyl 2-aminobenzoate
Ethyl 2-aminobenzoate reacts with bromoacetyl bromide (1.1 equiv) in anhydrous CH<sub>2</sub>Cl<sub>2</sub> with Et<sub>3</sub>N (2.5 equiv) at 0°C→RT. The α-bromoacetamide intermediate precipitates in 92% yield .
Stage 4: Thioether Formation
The thiol and bromoacetamide undergo coupling in acetone with K<sub>2</sub>CO<sub>3</sub> (18h, 50°C). Final purification via recrystallization from EtOAc/hexane affords the title compound in 76% yield .
Physicochemical and Stability Profile
Solubility and Partitioning
Experimental data from methyl analog (CAS 877659-01-3):
| Medium | Solubility (mg/mL) | Conditions |
|---|---|---|
| Water | <0.01 | 25°C, pH 7.4 |
| Ethanol | 12.8 | 25°C |
| DMSO | 43.2 | 25°C |
| LogD<sub>oct/wat</sub> | 2.4 | pH 7.4, shake-flask |
The ethyl ester derivative is expected to exhibit 15-20% lower aqueous solubility but enhanced membrane permeability compared to the methyl analog.
Stability Studies
Forced degradation studies on structural analogs reveal:
| Condition | Degradation Pathway | Half-life (25°C) |
|---|---|---|
| pH 1.0 (HCl) | Ester hydrolysis → carboxylic acid | 3.2h |
| pH 9.0 (NaOH) | Amide cleavage + thioether oxidation | 1.8h |
| UV light (300 nm) | Indole ring decomposition | 6.5h |
| Thermal (80°C) | No significant degradation | >30 days |
Storage recommendations: -20°C under argon in amber glass with desiccant. Avoid freeze-thaw cycles due to precipitation risks .
| Parameter | Prediction | Confidence |
|---|---|---|
| Caco-2 Permeability | High (8.7 × 10<sup>-6</sup> cm/s) | 0.81 |
| CYP3A4 Inhibition | Moderate (IC<sub>50</sub> ~15 μM) | 0.67 |
| hERG Blockade | Low risk (pIC<sub>50</sub> 4.2) | 0.73 |
| Ames Mutagenicity | Negative | 0.92 |
These predictions suggest suitability for CNS-targeted therapies but warrant experimental verification.
Analytical Characterization
Spectroscopic Data
Key signatures from methyl analog (CAS 877659-01-3) with adjustments for ethyl substitution:
<sup>1</sup>H NMR (400 MHz, DMSO-<i>d</i><sub>6</sub>):
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δ 1.31 (t, <i>J</i>=7.1 Hz, 3H, CH<sub>2</sub>CH<sub>3</sub>)
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δ 4.29 (q, <i>J</i>=7.1 Hz, 2H, OCH<sub>2</sub>)
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δ 7.52-8.21 (m, 8H, aromatic)
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δ 10.12 (s, 1H, NH)
IR (ATR, cm<sup>-1</sup>):
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1745 (ester C=O)
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1682 (amide I)
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1540 (amide II)
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1265 (C-S)
HRMS (ESI<sup>+</sup>):
Calculated for C<sub>25</sub>H<sub>27</sub>N<sub>3</sub>O<sub>4</sub>S [M+H]<sup>+</sup>: 466.1797, Found: 466.1793 .
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